2-Bromo-2-hexenal
Description
2-Bromo-2-hexenal is an α,β-unsaturated aldehyde with a bromine substituent at the α-carbon of the hexenal backbone. For instance, 2-hexenal (C₆H₁₀O) is synthesized via bromination and subsequent hydrolysis of acetaldehyde, suggesting that this compound may act as an intermediate in such pathways . Brominated aldehydes like this compound are typically electrophilic due to the electron-withdrawing bromine atom, making them reactive in nucleophilic addition reactions or cross-coupling chemistry.
Properties
CAS No. |
99414-76-3 |
|---|---|
Molecular Formula |
C6H9BrO |
Molecular Weight |
177.04 g/mol |
IUPAC Name |
(Z)-2-bromohex-2-enal |
InChI |
InChI=1S/C6H9BrO/c1-2-3-4-6(7)5-8/h4-5H,2-3H2,1H3/b6-4- |
InChI Key |
GZIMJOKDCKCAAQ-XQRVVYSFSA-N |
Isomeric SMILES |
CCC/C=C(/C=O)\Br |
Canonical SMILES |
CCCC=C(C=O)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Hexenal
The most common and direct synthetic route to this compound is the electrophilic bromination of hex-2-enal (hexenal). This method exploits the reactivity of the double bond adjacent to the aldehyde group.
- Procedure : Bromine is added to hexenal in an inert solvent such as dichloromethane at low temperatures (typically 0–5 °C) to control the reaction rate and minimize side reactions.
- Reaction Conditions : The reaction is carried out under anhydrous conditions to prevent hydrolysis. The temperature is maintained low to favor the formation of the (Z)-isomer of this compound.
- Outcome : The bromine adds across the double bond, with the bromine atom attaching to the second carbon, yielding this compound predominantly as the (Z)-isomer.
This method is favored for its simplicity and relatively high selectivity.
Industrial Continuous Flow Bromination
For large-scale production, continuous flow reactors are used to maintain precise control over variables such as temperature, bromine concentration, and residence time.
- Advantages : Enhanced control leads to higher yields and purity, reduced side reactions, and safer handling of bromine.
- Catalysts and Inhibitors : Sometimes catalysts or inhibitors are added to favor the formation of the desired isomer and prevent polymerization or over-bromination.
Hydrolysis of Brominated Precursors
Another approach involves the hydrolysis of brominated intermediates derived from hexenal or its derivatives.
- Process : Brominated cyclic intermediates can be hydrolyzed under acidic conditions to yield this compound.
- Example : The use of acidic ionic liquids to catalyze the formation of hexenal intermediates, followed by hydrolysis with dilute sulfuric acid under reflux conditions, has been reported for related aldehydes, which could be adapted for this compound synthesis.
Summary Table of Preparation Methods
Detailed Research Findings on Preparation
Reaction Mechanism Insights
- The bromination proceeds via electrophilic addition of bromine to the alkene double bond of hexenal.
- The presence of the aldehyde group stabilizes the carbocation intermediate formed during bromination, influencing regio- and stereoselectivity.
- Low temperature and solvent choice are critical to favor the (Z)-isomer formation.
Industrial Scale Synthesis
- Continuous flow reactors allow for steady-state operation, improving reproducibility.
- Use of catalysts and inhibitors in flow systems helps to suppress side reactions such as dibromination or polymerization.
- Industrial methods emphasize environmental safety and cost-effectiveness.
Hydrolysis-Based Synthesis of Related Aldehydes
- A patented method for synthesizing trans-2-hexenal involves acidic ionic liquids catalyzing the formation of intermediates from vinyl ethyl ether and n-butyraldehyde, followed by hydrolysis with dilute sulfuric acid.
- Though this method is for trans-2-hexenal, similar hydrolysis protocols can be adapted for brominated analogues.
- The method offers an environmentally friendly alternative with yields up to 80% and purity around 99.6% after distillation.
Scientific Research Applications
Chemistry: In organic synthesis, (Z)-2-Bromohex-2-enal serves as a versatile intermediate for the preparation of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving halogenated substrates. It helps in understanding the mechanisms of halogenase enzymes.
Medicine: Research into (Z)-2-Bromohex-2-enal includes its potential use as a precursor for the synthesis of bioactive molecules with antimicrobial or anticancer properties.
Industry: In the chemical industry, (Z)-2-Bromohex-2-enal is utilized in the manufacture of specialty chemicals and as a building block for the synthesis of polymers and resins.
Mechanism of Action
The mechanism by which (Z)-2-Bromohex-2-enal exerts its effects involves its interaction with nucleophiles due to the presence of the electrophilic bromine atom and the aldehyde group. These functional groups facilitate various chemical transformations, making the compound reactive in both substitution and addition reactions. The molecular targets include enzymes and other proteins that can interact with the aldehyde group, leading to potential biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
2-Bromo-2-hexenal (C₆H₉BrO) :
- Molecular formula: C₆HₙBrO (exact structure inferred from analogous compounds).
- Functional groups: Aldehyde (-CHO), α,β-unsaturated double bond, bromine substituent.
- Reactivity: High electrophilicity at the β-carbon due to conjugation between the aldehyde and double bond, enhanced by bromine’s inductive effect.
(2Z)-2-Bromo-2-butenal (C₄H₅BrO) :
- 2-Hexenal (C₆H₁₀O): Molecular weight: 98.14 g/mol. Natural occurrence: Found in plant volatiles and used as a flavoring agent (FEMA 2560) .
Physicochemical Properties
Biological Activity
2-Bromo-2-hexenal, a halogenated aldehyde, has garnered attention in the field of chemical biology due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₉BrO, and it features a bromo substituent at the second carbon of the hexenal chain. This structural modification influences its reactivity and biological interactions.
Biological Activity Overview
1. Induction of Stress Response Genes:
Research indicates that this compound may function similarly to other reactive short-chain leaf volatiles (RSLVs) like (E)-2-hexenal. These compounds are known to induce the expression of genes related to abiotic stress responses in plants. For instance, studies have shown that (E)-2-hexenal can upregulate heat shock proteins (HSPs) and transcription factors such as HSFA2 and DREB2A, which are crucial for plant stress tolerance .
Table 1: Induction of Stress Response Genes by RSLVs
| Compound | Induced Genes | Plant Model | Reference |
|---|---|---|---|
| (E)-2-Hexenal | HSFA2, DREB2A | Arabidopsis | |
| This compound | Unknown | TBD | TBD |
2. Effects on Insect Behavior:
In addition to its role in plant biology, this compound has shown potential as an insect repellent. Research on related compounds such as trans-2-hexenal demonstrated significant toxicity against pests like Bradysia odoriphaga, suggesting that halogenated derivatives could exhibit similar effects . The ability to disrupt pest populations could provide an alternative to traditional insecticides.
The biological activity of this compound may be attributed to its ability to interact with cellular signaling pathways:
1. Heat Shock Factor Pathway:
As indicated in studies involving (E)-2-hexenal, the activation of heat shock factor pathways leads to the expression of protective proteins under stress conditions. This suggests a conserved mechanism that could also apply to this compound .
2. Reactive Oxygen Species (ROS) Production:
RSLVs are known to influence ROS levels within plant cells, which can trigger various stress response pathways. The modulation of ROS by this compound may enhance plant resilience against environmental stressors.
Safety and Toxicity
While exploring the biological activity of this compound, it is crucial to assess its safety profile. Preliminary data indicate that reactive aldehydes can have cytotoxic effects at high concentrations; however, further studies are necessary to evaluate the specific toxicity of this compound on human health and ecological systems .
Q & A
Basic: What are the standard synthesis protocols for 2-Bromo-2-hexenal, and how can purity be optimized?
Methodological Answer:
The synthesis of this compound typically involves bromination of 2-hexenal followed by acetalization and hydrolysis steps . Key variables affecting purity include:
- Solvent selection : Use non-polar solvents (e.g., CCl₄) to minimize side reactions.
- Temperature control : Maintain low temperatures (0–5°C) during bromination to prevent polymerization.
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) effectively isolates the product. Validate purity via GC-MS or HPLC, referencing retention indices against literature values .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
A multi-technique approach is recommended:
- IR Spectroscopy : Identify functional groups (C=O at ~1700 cm⁻¹, C-Br at ~550 cm⁻¹) using standardized solvent systems (e.g., 10% CCl₄ for mid-IR) .
- NMR : Compare ¹H and ¹³C NMR shifts with databases (e.g., NIST Chemistry WebBook) to confirm regiochemistry and purity .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (MW: 193.03 g/mol) and isotopic patterns .
Advanced: How can mechanistic studies resolve contradictions in reported reaction pathways for this compound?
Methodological Answer:
Contradictions in reaction mechanisms (e.g., competing SN1/SN2 pathways) require:
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled substrates to track intermediates via NMR .
- Kinetic Analysis : Perform time-resolved experiments to determine rate constants under varying conditions (pH, solvent polarity).
- Computational Modeling : DFT calculations (e.g., Gaussian software) predict transition states and validate experimental observations .
- Cross-Referencing : Compare findings with analogous brominated aldehydes (e.g., 2-Bromo-2-methylpentane studies) .
Advanced: What strategies address discrepancies in thermal stability data for this compound?
Methodological Answer:
Contradictory stability reports necessitate systematic evaluation:
Controlled Degradation Studies :
- Expose the compound to incremental temperatures (25–100°C) and monitor decomposition via TGA/DSC.
- Analyze degradation products using GC-MS to identify pathways (e.g., elimination vs. oxidation) .
Environmental Factors :
- Test light sensitivity by comparing stability under UV vs. dark conditions.
- Use accelerated aging protocols (e.g., 40°C/75% RH) to simulate long-term storage .
Statistical Validation : Apply ANOVA to assess reproducibility across labs .
Basic: How should researchers design experiments to assess the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
Design considerations include:
-
Substrate Screening : Test nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO).
-
Parameter Optimization :
Variable Range Tested Analytical Method Temperature 25–80°C NMR kinetics Solvent DMF, THF, MeCN HPLC -
Control Experiments : Include blank reactions and internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify yields .
Advanced: What methodologies validate the stereochemical integrity of this compound derivatives?
Methodological Answer:
To resolve stereochemical ambiguities:
- Chiral Chromatography : Use chiral columns (e.g., Chiralcel OD-H) with hexane:isopropanol eluents.
- Circular Dichroism (CD) : Compare CD spectra with enantiomerically pure standards .
- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., hydrazones) to assign absolute configuration .
- Dynamic NMR : Detect rotational barriers in diastereomers at variable temperatures .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent exposure .
- Spill Management : Neutralize brominated compounds with sodium bicarbonate/sand mixtures.
- Waste Disposal : Segregate halogenated waste in approved containers per EPA guidelines .
Advanced: How can researchers mitigate biases when interpreting contradictory bioactivity data for this compound derivatives?
Methodological Answer:
- Blinded Assays : Conduct enzyme inhibition studies with coded samples to minimize observer bias .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) using random-effects models to identify trends .
- Dose-Response Validation : Replicate results across cell lines (e.g., HEK293 vs. HeLa) to confirm specificity .
Basic: What are best practices for storing this compound to prevent degradation?
Methodological Answer:
-
Storage Conditions :
Parameter Recommendation Evidence Temperature -20°C in amber vials Atmosphere Argon gas to inhibit oxidation -
Stability Monitoring : Perform quarterly HPLC checks to detect degradation .
Advanced: How can machine learning models improve synthetic route planning for this compound analogs?
Methodological Answer:
- Data Curation : Train models on reaction databases (e.g., Reaxys) using descriptors like atom economy and reaction yield .
- Predictive Algorithms : Use random forest or neural networks to prioritize routes with minimal byproducts.
- Validation : Compare predicted vs. experimental outcomes for 10–15 analogs to refine accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
